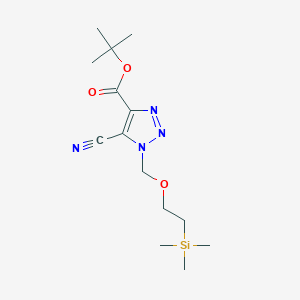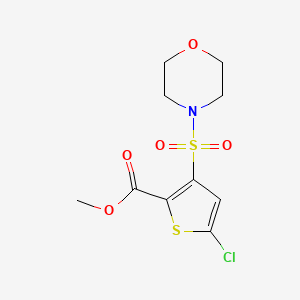
N-(5-((2-(cyclopentylamino)-2-oxoéthyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-diméthoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C18H22N4O4S2 and its molecular weight is 422.52. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés du thiophène, y compris le composé en question, ont attiré l'attention pour leur potentiel en tant qu'agents anticancéreux. Les chercheurs ont étudié leur capacité à inhiber la croissance des cellules cancéreuses, à induire l'apoptose (mort cellulaire programmée) et à interférer avec la progression tumorale. Les mécanismes spécifiques sous-jacents à leurs effets anticancéreux sont encore à l'étude, mais ces composés sont prometteurs en tant que nouveaux agents thérapeutiques en oncologie .
Propriétés anti-inflammatoires
Le système cyclique du thiophène a été associé à une activité anti-inflammatoire. Les composés contenant des motifs thiophène peuvent moduler les voies inflammatoires, ce qui les rend pertinents dans le traitement des maladies inflammatoires telles que la polyarthrite rhumatoïde, la maladie de Crohn et le psoriasis. Des études supplémentaires sont nécessaires pour élucider les mécanismes précis impliqués .
Effets antimicrobiens
Les dérivés du thiophène présentent des propriétés antimicrobiennes contre les bactéries, les champignons et autres agents pathogènes. Ces composés pourraient potentiellement servir d'alternatives aux antibiotiques ou aux antifongiques existants. Les chercheurs sont désireux d'explorer leur efficacité et leurs profils de sécurité dans la lutte contre les infections .
Semi-conducteurs organiques et OLED
Les molécules à base de thiophène jouent un rôle crucial dans l'électronique organique. Elles contribuent au développement de semi-conducteurs organiques utilisés dans des dispositifs électroniques tels que les transistors à effet de champ organiques (OFET) et les diodes électroluminescentes organiques (OLED). Les propriétés électroniques uniques des dérivés du thiophène en font des composants précieux dans ces applications .
Inhibition de la corrosion
Les dérivés du thiophène trouvent des applications en chimie industrielle comme inhibiteurs de corrosion. Leur capacité à protéger les surfaces métalliques contre la corrosion les rend pertinents dans divers secteurs, notamment le pétrole et le gaz, l'automobile et les infrastructures. Les chercheurs explorent de nouveaux dérivés pour améliorer leur efficacité et leur stabilité .
Bloqueurs de canaux sodiques dépendants du voltage
Certains composés contenant du thiophène, tels que l'articaïne (2,3,4-trisubstitué du thiophène), agissent comme bloqueurs de canaux sodiques dépendants du voltage. L'articaïne est utilisée comme anesthésique dentaire en Europe. Comprendre les relations structure-activité de ces composés peut conduire au développement d'anesthésiques et d'options de gestion de la douleur améliorées .
En résumé, « N-(5-((2-(cyclopentylamino)-2-oxoéthyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-diméthoxybenzamide » présente un potentiel immense dans divers domaines, de la médecine à la science des matériaux. Sa structure complexe invite à une exploration plus approfondie, et la recherche en cours révélera sans aucun doute des applications et des mécanismes d'action supplémentaires . Si vous souhaitez plus d'informations sur un aspect spécifique, n'hésitez pas à demander !
Propriétés
IUPAC Name |
N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S2/c1-25-13-7-11(8-14(9-13)26-2)16(24)20-17-21-22-18(28-17)27-10-15(23)19-12-5-3-4-6-12/h7-9,12H,3-6,10H2,1-2H3,(H,19,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJQWHMJWJIWDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-chlorophenyl)methyl]sulfanyl}-1-cyclopropanecarbonyl-4,5-dihydro-1H-imidazole](/img/structure/B2554438.png)

![1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2554442.png)

![2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide](/img/structure/B2554447.png)
![tert-Butyl N-[(1H-1,2,3-benzotriazol-1-yl({[(tert-butoxy)carbonyl]imino})methyl]carbamate](/img/structure/B2554448.png)

![7-(chloromethyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2554452.png)
![8-(4-ethoxyphenyl)-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2554453.png)
![Cyclohexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2554454.png)
![(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2554456.png)


